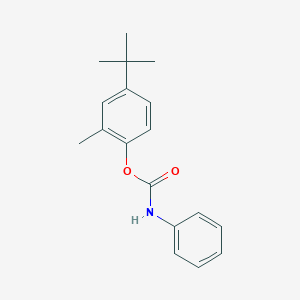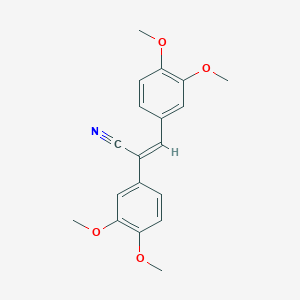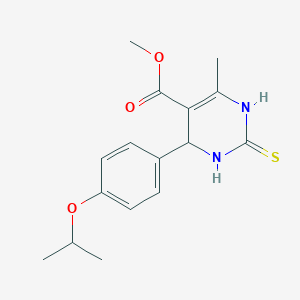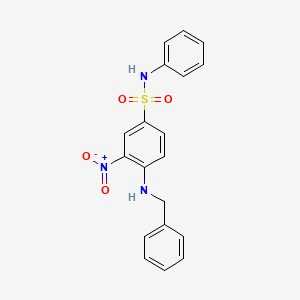
4-tert-butyl-2-methylphenyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-2-methylphenyl phenylcarbamate, also known as Irgarol 1051, is a widely used biocide in the field of marine antifouling. It is known for its ability to prevent the growth of marine organisms on the hulls of ships, preventing the formation of biofilms and reducing drag. However, its use has been controversial due to its potential environmental impact. In
Wirkmechanismus
The mechanism of action of 4-tert-butyl-2-methylphenyl phenylcarbamate is not fully understood. It is believed to disrupt the electron transport chain in the mitochondria of cells, leading to oxidative stress and cell death. It may also interfere with the synthesis of DNA and RNA, leading to inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can have a range of biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to damage to DNA and proteins. It may also interfere with the function of enzymes involved in cellular metabolism. In addition, it has been shown to have toxic effects on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-2-methylphenyl phenylcarbamate in lab experiments is its high potency. It is effective at low concentrations, allowing for cost-effective experiments. However, its toxicity can be a limitation, as it may interfere with the results of experiments. In addition, its potential environmental impact raises ethical concerns about its use in research.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-2-methylphenyl phenylcarbamate. One area of research is the development of alternative antifouling agents that are less harmful to the environment. Another area of research is the investigation of the long-term effects of exposure to this compound on marine organisms and ecosystems. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 4-tert-butyl-2-methylphenyl phenylcarbamate involves the reaction of 4-tert-butyl-2-methylphenol with phenyl isocyanate. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, with a catalyst such as triethylamine. The yield of the reaction is typically high, with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-2-methylphenyl phenylcarbamate has been extensively studied for its antifouling properties. It has been shown to be effective against a wide range of marine organisms, including algae, barnacles, and mussels. In addition to its use in antifouling, it has also been studied for its potential as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
(4-tert-butyl-2-methylphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-12-14(18(2,3)4)10-11-16(13)21-17(20)19-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZIHKZQZGEGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)